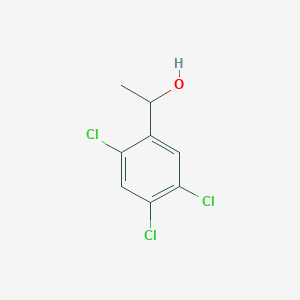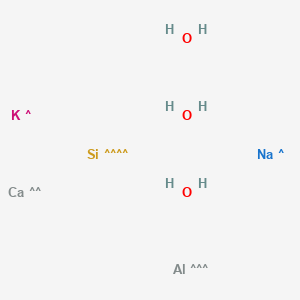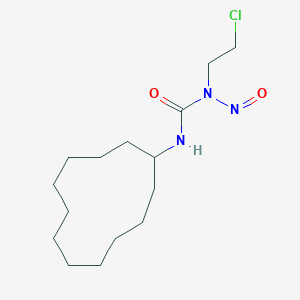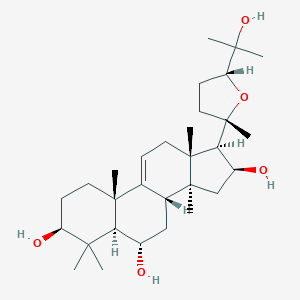
1-(2,4,5-Triclorofenil)etanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(2,4,5-Trichlorophenyl)ethanol and related compounds involves multiple steps, including esterification and reduction processes. For example, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification at room temperature followed by reduction at 75 ℃, achieving a yield of over 95% (Yang Lirong, 2007). This methodology indicates a practical approach to synthesizing chlorophenyl ethanol derivatives.
Molecular Structure Analysis
The molecular structure of chlorophenyl ethanol derivatives is characterized using various spectroscopic techniques, such as 1H NMR and MS, which provide detailed information on the molecular environment and the presence of functional groups. Studies on compounds like (E)-1,2-diphenyl-2-(arylimino)ethanol derivatives showcase the importance of structural analysis in understanding the reactivity and potential applications of these compounds (Z. H. Aiube et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 1-(2,4,5-Trichlorophenyl)ethanol derivatives often lead to the formation of complex products with potential pharmacological activities. For instance, the photochemistry of N-heterocycles, including some dihydro-1,2,4-triazines, demonstrates the complexity of reactions these compounds can undergo, leading to products with diverse chemical structures and potential applications (J. Nagy et al., 1988).
Physical Properties Analysis
The physical properties of 1-(2,4,5-Trichlorophenyl)ethanol and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and formulation. X-ray crystallography provides insight into the arrangement of molecules in the solid state, revealing interactions that influence the physical properties of these compounds. For example, the crystal structure of trans-9,10-Dihydroxy-9,10-diphenyl-9,10-dihydroanthracene and its molecular complex with methanol showcases the detailed analysis of physical properties through X-ray analysis (F. Toda et al., 1985).
Chemical Properties Analysis
The chemical properties of 1-(2,4,5-Trichlorophenyl)ethanol derivatives, including reactivity, stability, and interaction with other molecules, are pivotal in their application in chemical synthesis and as intermediates in pharmaceuticals. The synthesis and oxidation of (E)-1,2-diphenyl-2-(arylimino)ethanol derivatives illustrate the exploration of chemical properties to achieve specific outcomes, such as high yield and purity of the desired products (Z. H. Aiube et al., 2013).
Aplicaciones Científicas De Investigación
Estructura química y propiedades
“1-(2,4,5-Triclorofenil)etanol” is a chemical compound with the formula C8H7Cl3O and a molecular weight of 225.500 . It is also known by its IUPAC name and has a specific CAS Registry Number: 14299-54-8 .
Estándares de referencia para el análisis ambiental
This compound is used as a reference standard in environmental analysis and testing . Reference standards are substances with a known concentration of a particular compound, which are used to calibrate analytical instruments and to validate analytical methods.
Síntesis de derivados de tiazol
“this compound” can be used in the synthesis of thiazole derivatives . Thiazoles are a class of organic compounds that have diverse biological activities and are used in the development of various drugs .
Actividades antimicrobianas
Some novel 4-aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazoles derivatives, which can be synthesized using “1-(2,4,5-Trichlorophenyl)ethanol”, have been evaluated for their antimicrobial activities . This suggests potential applications of “1-(2,4,5-Trichlorophenyl)ethanol” in the development of new antimicrobial agents.
Desarrollo de fármacos antioxidantes, analgésicos y antiinflamatorios
Thiazole derivatives, which can be synthesized using “1-(2,4,5-Trichlorophenyl)ethanol”, have been found to act as antioxidant, analgesic, and anti-inflammatory drug molecules . This indicates potential applications of “1-(2,4,5-Trichlorophenyl)ethanol” in the development of these types of drugs.
Desarrollo de fármacos antifúngicos, antivirales y antitumorales
Thiazole derivatives, which can be synthesized using “1-(2,4,5-Trichlorophenyl)ethanol”, have been found to act as antifungal, antiviral, and antitumor or cytotoxic drug molecules . This suggests potential applications of “1-(2,4,5-Trichlorophenyl)ethanol” in the development of these types of drugs.
Mecanismo De Acción
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,4,5-Trichlorophenyl)ethanol . These factors could include pH, temperature, presence of other molecules, and cellular environment.
Propiedades
IUPAC Name |
1-(2,4,5-trichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTWWYRPCFIOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864491 | |
| Record name | 1-(2,4,5-Trichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14299-54-8 | |
| Record name | 2,4,5-Trichlorophenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014299548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-TRICHLORO-.ALPHA.-METHYLBENZENEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0KK5EVM9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)









